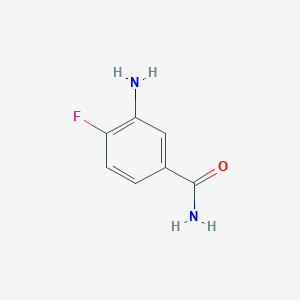

3-Amino-4-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQWZYHHAPTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588407 | |

| Record name | 3-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943743-25-7 | |

| Record name | 3-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 4 Fluorobenzamide and Its Derivatives

Direct Synthesis Approaches for 3-Amino-4-fluorobenzamide

The direct synthesis of this compound primarily involves the amidation of 3-amino-4-fluorobenzoic acid. This transformation can be achieved through various optimized reaction conditions and the strategic use of coupling agents and catalysts to ensure high yields and purity.

Amidation Reactions and Optimized Conditions

A common and effective method for the synthesis of this compound is the direct amidation of 3-amino-4-fluorobenzoic acid. chemicalbook.com In a typical procedure, the reaction is carried out in a solvent such as dimethylformamide (DMF). The process involves the activation of the carboxylic acid group, followed by the introduction of an amine source, typically ammonium (B1175870) chloride, to form the primary amide. chemicalbook.com

To optimize the reaction, the temperature is carefully controlled, often starting at a reduced temperature (e.g., 0 °C) during the addition of reagents and then allowing the mixture to warm to room temperature. chemicalbook.com The reaction is typically stirred for an extended period, such as 12 hours, to ensure completion. chemicalbook.com Following the reaction, the product is often isolated by quenching with ice-cold water and extracting the aqueous layer with an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then dried and concentrated to yield the desired this compound. chemicalbook.com

Strategic Use of Coupling Agents and Catalysts

The efficiency of the amidation reaction is significantly enhanced by the use of coupling agents and catalysts. These reagents facilitate the formation of the amide bond by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). chemicalbook.com EDC is widely used due to its water-solubility, which allows for easy removal of the urea (B33335) byproduct during aqueous workup. In addition to EDC, other activating agents like hydroxybenzotriazole (B1436442) (HOBt) are often used in conjunction to suppress side reactions and improve the reaction rate. chemicalbook.com The combination of EDC and HOBt is a well-established and effective system for amide bond formation. chemicalbook.com

The selection of the base is also crucial for the reaction's success. Bases such as diisopropylethylamine (DIPEA) are frequently used to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free, unprotonated form. The strategic combination of these reagents allows for the efficient and high-yielding synthesis of this compound under mild conditions.

Derivatization Strategies Utilizing this compound as a Synthetic Precursor

The presence of both an amino group and a benzamide (B126) functionality makes this compound an excellent starting material for further chemical modifications. These derivatization strategies allow for the introduction of diverse structural motifs, leading to the creation of novel compounds with potentially interesting biological activities.

Introduction of Heterocyclic Moieties

The amino group of this compound provides a convenient handle for the construction of various heterocyclic systems. Nitrogen-containing heterocycles are of particular interest in medicinal chemistry as they are common structural motifs in many approved drugs. nih.gov

For instance, the amino group can be used as a nucleophile in condensation reactions with appropriate precursors to form fused heterocyclic rings. One such example is the synthesis of pyrimidine (B1678525) derivatives. evitachem.com The formation of a pyrimidine core can be achieved through cyclization reactions involving urea or thiourea (B124793) derivatives with suitable aldehydes or ketones. evitachem.com The this compound can be incorporated into these structures to generate complex molecules with a benzamide-substituted pyrimidine core. evitachem.com

Another approach involves the synthesis of thiazole (B1198619) derivatives. mdpi.comjpionline.org The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide, is a well-established method for constructing the thiazole ring. jpionline.orgresearchgate.net By utilizing a derivative of this compound as the thioamide component, novel thiazole-containing benzamides can be prepared. These heterocyclic derivatives often exhibit a wide range of biological activities. mdpi.comsioc-journal.cn

Construction of Novel Amide Linkages

The amino group of this compound can readily participate in further amide bond-forming reactions to create more complex structures with extended amide linkages. This strategy is widely used in medicinal chemistry to explore the structure-activity relationships of a lead compound by modifying its side chains.

The synthesis of these novel amides typically involves coupling the amino group of this compound with a variety of carboxylic acids. Similar to the synthesis of the parent compound, these reactions are often facilitated by coupling agents like EDC and HOBt. nih.gov For example, reacting this compound with another benzoic acid derivative would result in a molecule containing two benzamide moieties.

Formation of Ureide and Thiazole Derivatives

In addition to forming standard amide bonds, the amino group of this compound can be used to construct other important functional groups, such as ureas (ureides) and thiazoles.

Ureide derivatives can be synthesized by reacting the amino group with an isocyanate or by a two-step process involving the formation of a carbamate (B1207046) intermediate followed by reaction with an amine. The resulting urea moiety can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.

The synthesis of thiazole derivatives from this compound can be achieved through various synthetic routes. As mentioned earlier, the Hantzsch synthesis is a powerful tool for this purpose. jpionline.orgresearchgate.net For example, by first converting the amino group of this compound into a thiourea, and then reacting it with an α-haloketone, a 2-aminothiazole (B372263) derivative can be obtained where the amino group is part of the benzamide structure. mdpi.com This strategy has been employed to synthesize novel 2-amino-4-phenylthiazole (B127512) derivatives with potential biological applications. sioc-journal.cn

Radiosynthesis of Fluorinated Benzamide Analogs for Advanced Applications

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) into benzamide structures is a critical process for the development of radiotracers for Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging technique that provides functional and metabolic information at the molecular level, playing a significant role in oncology and neuroscience research. frontiersin.orgnih.gov Fluorinated benzamide analogs are of particular interest as they can be designed to target specific biological entities such as receptors or enzymes. nih.govnih.govacs.org The relatively long half-life of fluorine-18 (109.7 minutes) allows for multi-step synthesis and transportation to PET centers without an on-site cyclotron. nih.gov This section details the synthetic methodologies for preparing these advanced imaging agents, with a focus on [18F] fluorination techniques, precursor strategies, and the automation of the synthesis process to optimize yields.

[18F] Fluorination Techniques and Precursor Chemistry

The synthesis of [18F]-labeled benzamides, including derivatives of this compound, primarily relies on nucleophilic substitution reactions where a leaving group on an aromatic ring is replaced by [18F]fluoride. acs.org The choice of precursor and reaction conditions is paramount to achieving high radiochemical yields and molar activity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of [18F] radiochemistry. nih.gov For this reaction to proceed efficiently, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. nih.govacs.org In the context of synthesizing a derivative like [18F]-3-amino-4-fluorobenzamide, a common strategy would involve a precursor such as 3-amino-4-nitrobenzamide. The nitro group (-NO₂) serves as an excellent activating group and leaving group for the nucleophilic [18F]fluoride attack. nih.govd-nb.info

The [18F]fluoride ion, typically produced in a cyclotron as an aqueous solution, must be carefully prepared for the reaction. acs.org It is rendered anhydrous through azeotropic distillation with acetonitrile, and its nucleophilicity is enhanced by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂.₂.₂) in combination with a potassium salt, or a tetraalkylammonium salt. acs.org The reaction is then carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures, typically between 100 °C and 140 °C. nih.govacs.orgd-nb.info For instance, the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was achieved by reacting its nitro-precursor with [18F]fluoride in DMSO at 140°C for 20 minutes. nih.gov

Advanced and Transition-Metal-Mediated Techniques

While the SNAr reaction with nitro-precursors is robust, recent advancements have expanded the scope of [18F]fluorination to include non-activated or deactivated aromatic rings. frontiersin.orgresearchgate.net These methods offer alternative pathways that can be advantageous depending on the substrate's functional group tolerance.

Diaryliodonium Salts and Spirocyclic Iodonium (B1229267) Ylides (SCIDYs): Diaryliodonium salts are highly effective precursors for radiofluorination, often catalyzed by copper. d-nb.info This method has been successfully applied to the synthesis of various PET tracers. d-nb.info More recently, spirocyclic iodonium ylides (SCIDYs) have emerged as powerful precursors that can regioselectively introduce [18F]fluoride into non-activated aromatic rings under metal-free conditions, simplifying the synthesis and purification process. snmjournals.org

Triarylsulfonium Salts: These salts are also effective precursors for the [18F]-radiolabeling of aromatic compounds, capable of fluorinating even deactivated aryl rings. researchgate.net

Boronic Esters: Copper- or nickel-mediated radiofluorination of aryl boronic acids and their pinacol (B44631) esters (Bpin) is another widely used strategy. nih.govd-nb.info This approach shows broad substrate scope and functional group tolerance. For example, the automated synthesis of [18F]JNJ-46356479 was optimized using a boronic ester precursor with a [Cu(OTf)₂(py)₄] catalyst. rsc.org

Nickel-Mediated Fluorination: Nickel complexes have been developed to mediate the radiofluorination of aryl boronic acids and esters, providing another avenue for C-¹⁸F bond formation. frontiersin.org

The table below summarizes common precursors and techniques for aromatic [18F]fluorination applicable to benzamide analogs.

| Precursor Type | Key Features | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Nitro-substituted Aromatics | Strong electron-withdrawing nitro group acts as both activating and leaving group. | K[¹⁸F]/K₂.₂.₂, DMSO or DMF, 130-140 °C. | nih.govd-nb.info |

| Trimethylammonium Salts | Good leaving group, often used with other activating groups. | K[¹⁸F]/K₂.₂.₂, DMSO, high temperature. | acs.orgnih.gov |

| Diaryliodonium Salts | Highly reactive precursors, often used with copper catalysis. | [¹⁸F]KF, Cu catalyst, various solvents. | d-nb.info |

| Boronic Esters (e.g., Bpin) | Versatile precursors with good functional group tolerance. | [¹⁸F]TEAF, [Cu(OTf)₂(py)₄], DMA, 130 °C. | rsc.org |

| Spirocyclic Iodonium Ylides (SCIDYs) | Enables fluorination of non-activated rings under metal-free conditions. | [¹⁸F]Fluoride, mild conditions. | snmjournals.org |

Automation and Yield Optimization in Radiochemical Synthesis

The routine production of [18F]-labeled radiopharmaceuticals for clinical and preclinical use demands synthesis methods that are safe, reproducible, and compliant with current Good Manufacturing Practice (cGMP) guidelines. researchgate.net Automated synthesis modules are essential for achieving these goals. researchgate.net These systems perform the entire radiosynthesis process, from the initial trapping of [18F]fluoride to the final purification and formulation of the radiotracer, within a shielded hot cell, minimizing radiation exposure to personnel. researchgate.netnih.gov

Several commercial automated synthesis platforms are available, including the GE TRACERlab series, AllinOne modules, and microfluidic systems like iMiDEV. rsc.orgresearchgate.netd-nb.info These modules have been successfully used to automate the synthesis of a wide variety of [18F]-labeled radiotracers, including complex multi-step reactions involving benzamide structures. nih.govd-nb.inforesearchgate.net For example, the radiosynthesis of [18F]BA3, a benzamide-based inhibitor, was performed in a TRACERlab FX2 N radiosynthesizer. nih.gov Similarly, the synthesis of [18F]FBEM was fully automated on a GE FXN-Pro module, involving a two-pot, three-step sequence. nih.gov

Yield Optimization

Radiochemical yield (RCY) is a critical parameter in radiosynthesis, representing the percentage of the final radiolabeled product relative to the starting amount of radioactivity. d-nb.info Optimization of RCY is a multi-faceted process involving the careful selection of precursor concentration, reaction temperature, time, solvent, and catalyst. rsc.org

Automation plays a key role in yield optimization by ensuring precise control and reproducibility of these parameters. researchgate.net The development of an automated synthesis protocol often involves numerous experiments to fine-tune each step. For instance, in the development of an automated synthesis for [18F]JNJ-46356479, various bases, solvents, and temperatures were screened to maximize the radiochemical conversion. rsc.org

The table below presents examples of automated radiosyntheses for various fluorinated compounds, illustrating typical yields and synthesis times. While data for this compound itself is not specified, these examples for structurally related molecules demonstrate the current state of the technology.

| Radiotracer | Automation Module | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) | Reference |

|---|---|---|---|---|---|

| [¹⁸F]NT376 | Not Specified | Not Specified | 17 ± 3% | 185.0 | d-nb.info |

| [¹⁸F]FBEM | GE FXN-Pro | ~90 | 7.5–18.8% (non-decay corrected) | 31.8 ± 5.3 | nih.gov |

| [¹⁸F]BA3 | TRACERlab FX2 N | Not Specified | 1% | 21 - 51 | nih.gov |

| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | Manual (HPLC purification) | 90 | 4-10% | 14.8 - 37 | nih.gov |

| [¹⁸F]DPA-714 | iMiDEV (microfluidic) | Not Specified | up to 24% | 22 ± 11 | d-nb.info |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 4 Fluorobenzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Amino-4-fluorobenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete covalent framework and gain insights into the electronic environment of each atom.

The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of protons in the molecule. In a typical solvent like DMSO-d₆, the spectrum exhibits distinct signals corresponding to the aromatic protons and the protons of the amino and amide functional groups.

Experimental data reveals characteristic chemical shifts (δ) for the molecule. chemicalbook.com The protons of the primary amine (-NH₂) typically appear as a broad singlet around 5.24 ppm. chemicalbook.com The two protons of the benzamide (B126) group (-CONH₂) are often non-equivalent and may appear as two separate broad singlets, for instance, at approximately 7.13 ppm and 7.74 ppm. chemicalbook.com

The aromatic region shows a more complex pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The proton ortho to the amino group (H-2) is expected to be a doublet, while the proton ortho to the amide group (H-6) would appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton meta to the amide (H-5) would present as a multiplet, often resembling a triplet or doublet of doublets. A reported spectrum describes these aromatic signals collectively as a multiplet at 6.97 ppm and a doublet at 7.26 ppm (J = 7.8 Hz), which represents a simplified assignment of these complex interactions. chemicalbook.com

Table 1: Experimental ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -NH₂ | 5.24 | br s | - | chemicalbook.com |

| Aromatic H | 6.97 | m | - | chemicalbook.com |

| -CONH₂ | 7.13 | br s | - | chemicalbook.com |

| Aromatic H | 7.26 | d | 7.8 | chemicalbook.com |

| -CONH₂ | 7.74 | br s | - | chemicalbook.com |

Note: br s = broad singlet, m = multiplet, d = doublet. The aromatic assignments are based on reported data which may combine overlapping signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups, with the carbonyl carbon of the amide group appearing significantly downfield, typically in the range of 165-170 ppm.

A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), often exceeding 240 Hz. nih.govscispace.com Other aromatic carbons will also exhibit smaller couplings to the fluorine atom over two, three, or four bonds (ⁿJCF), which aids in their definitive assignment. scispace.com For instance, the carbons ortho to the fluorine (C-3 and C-5) will show two-bond couplings (²JCF), while the meta carbon (C-6) will show a three-bond coupling (³JCF). While specific experimental data for this compound is not widely published, the expected shifts and coupling patterns can be reliably predicted based on analogous fluorinated benzamides. nih.govniscpr.res.in

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | ~168 | Small (e.g., ⁴JCF) |

| C-4 | ~155 | Large Doublet (¹JCF ≈ 245 Hz) |

| C-3 | ~145 | Doublet (²JCF ≈ 10-15 Hz) |

| C-1 | ~125 | Small (e.g., ⁴JCF) |

| C-6 | ~120 | Doublet (³JCF ≈ 5-10 Hz) |

| C-2 | ~118 | Small (e.g., ⁵JCF) |

| C-5 | ~115 | Doublet (²JCF ≈ 20-25 Hz) |

Note: These are predicted values based on substituent effects and data from similar compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. These techniques correlate different nuclei through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. scribd.com For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. walisongo.ac.id An HSQC spectrum would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds. walisongo.ac.id It is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-1, C-3, C-4, and the carbonyl carbon. For example, HMBC correlations would be expected from the amide protons to the carbonyl carbon and to the aromatic carbon at the C-1 position.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. harvard.edu

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule. These methods are highly sensitive to the presence of specific functional groups and provide a characteristic "fingerprint" for the compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to the vibrations of particular functional groups.

For this compound, the FTIR spectrum is characterized by several key absorption bands:

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups give rise to strong, sharp bands in the 3100-3500 cm⁻¹ region. Typically, the asymmetric and symmetric stretches of the primary amine appear as a doublet. researchgate.net

C=O Stretching (Amide I): A very strong and prominent absorption band, known as the Amide I band, appears in the region of 1640-1680 cm⁻¹ due to the carbonyl stretch of the amide group. researchgate.net

N-H Bending (Amide II): The N-H bending vibration of the amide, the Amide II band, is found around 1550-1620 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce several sharp peaks in the 1450-1600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives a strong, characteristic absorption in the 1100-1250 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine & Amide | 3100 - 3500 | Strong, Sharp |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1620 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. nih.gov Therefore, it provides different and often complementary information.

In the analysis of this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the FTIR spectrum. niscpr.res.in Key features in the Raman spectrum would include:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often produces a very strong and sharp Raman signal.

C-F Bond: The C-F stretching vibration is also Raman active.

The combination of FTIR and Raman spectroscopy offers a complete picture of the vibrational modes of this compound, confirming the presence of all its functional groups and providing a unique spectral signature for the compound. nih.govsigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass to within a very narrow margin (typically < 5 ppm). For this compound, which has a chemical formula of C₇H₇FN₂O, the theoretical monoisotopic mass is 154.0542 g/mol . sigmaaldrich.com HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The confirmation of this exact mass provides unequivocal evidence of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

For instance, in a typical ESI-HRMS experiment, the expected exact mass for the protonated ion [C₇H₈FN₂O]⁺ would be calculated and compared against the measured value. A close match between the theoretical and observed mass confirms the molecular formula. This level of precision is critical in structural elucidation, as demonstrated in the analysis of related fluorobenzamide derivatives where calculated and actual m/z values are matched to confirm identity. snmjournals.org

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Species | Mass Type | Theoretical m/z |

| [C₇H₈FN₂O]⁺ | [M+H]⁺ | Monoisotopic | 155.0621 |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. gbiosciences.com While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, its fragmentation pathways can be predicted based on the known behavior of aromatic amides and related structures. nih.govlibretexts.org

Upon collision-induced dissociation, the protonated molecule [M+H]⁺ (m/z 155.1) would likely undergo characteristic cleavages. Key fragmentation reactions for amides include the loss of ammonia (B1221849) (NH₃) and the cleavage of the amide bond. libretexts.org

Plausible Fragmentation Pathways:

Loss of Ammonia: A primary fragmentation route could involve the neutral loss of ammonia (NH₃, 17.03 u) from the protonated amide group, resulting in a fragment ion at m/z 138.0.

Formation of Benzoyl Cation: Cleavage of the C-N bond of the amide can lead to the formation of the 3-amino-4-fluorobenzoyl cation at m/z 138.0 after the loss of NH₂.

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO, 28.01 u) from the benzoyl cation (m/z 138.0) could yield a phenyl-derived cation at m/z 110.0.

The analysis of fragments from analogous compounds, such as 3-amino-4-methylbenzamide, supports these predictions, where losses corresponding to the amide functionality are observed. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) |

| 155.1 | [M+H - NH₃]⁺ | 138.0 |

| 155.1 | [M+H - CONH₂]⁺ | 111.0 |

| 138.0 | [Fragment - CO]⁺ | 110.0 |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. uhu-ciqso.es This method provides precise data on bond lengths, bond angles, and the spatial organization of molecules, which dictates the material's macroscopic properties.

While a specific crystal structure for this compound itself is not available in the surveyed literature, analysis of closely related fluorobenzamide structures allows for a robust prediction of its solid-state behavior. nih.goveurjchem.com The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds, primarily involving the amide and amino functional groups.

The conformation of the this compound molecule in the crystalline state would be defined by the torsion angles between its constituent parts. A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the amide group (-CONH₂). researchgate.net

In related benzamide structures, this angle can vary significantly depending on the steric and electronic effects of other substituents and the demands of the crystal packing. nih.govmdpi.com For example, in some N-substituted 4-fluorobenzamides, the dihedral angle between the aromatic rings can range from approximately 81° to 90°. nih.gov For this compound, this angle would be influenced by intramolecular hydrogen bonding between the ortho-amino group and the amide moiety, as well as by the intermolecular forces described previously. The planarity or non-planarity of the molecule is a critical factor that influences its packing efficiency and physical properties.

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its Kohn-Sham analogue) to determine the electronic structure and predict a wide range of molecular characteristics from the ground state.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is often employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict structural parameters like bond lengths and angles. nih.gov For instance, in a typical DFT study using the B3LYP functional with a 6-311++G(d,p) basis set, the optimized geometry of a molecule is confirmed to be at a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations (Note: Data below is illustrative for a substituted benzamide (B126) and not specific to 3-Amino-4-fluorobenzamide, as dedicated studies are not publicly available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-N (amino) | ~1.38 Å | |

| C-C (ring) | ~1.39 Å | |

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.36 Å | |

| Bond Angle | F-C-C | ~118° |

| N-C-C (amino) | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. science.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the related compound 3-fluorobenzamide (B1676559), the frontier orbital energy gap was determined to be 5.521 eV, indicating considerable stability. researchgate.net From the HOMO-LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactive nature. researchgate.net

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors (Note: Values are illustrative based on similar aromatic amides.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 6.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.0 |

| Softness (S) | 1 / (2η) | 0.16 to 0.22 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. nih.gov

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, highlighting them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. wisc.edu This analysis is particularly useful for understanding hyperconjugation, which involves charge transfer from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. ijnc.ir

Table 3: Representative NBO Second-Order Perturbation Analysis (Note: Interactions shown are hypothetical for this compound based on NBO theory.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Namino) | π* (Cring-Cring) | High |

| LP (Ocarbonyl) | σ* (Ccarbonyl-Namide) | Moderate |

| π (Cring-Cring) | π* (Ccarbonyl=Ocarbonyl) | Moderate |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (in kcal/mol), between a ligand like this compound and a biological target. malariaworld.org A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. ekb.eg

While specific docking studies for this compound are not prominent in the literature, its benzamide scaffold is common in molecules designed as kinase inhibitors. nih.gov A hypothetical docking study against a protein kinase, for example, would involve placing the compound into the enzyme's active site. The simulation would then identify key interactions, such as hydrogen bonds between the amide and amino groups of the ligand and amino acid residues (e.g., aspartate, glutamine) in the protein's binding pocket. nih.gov The predicted binding energy would provide a quantitative measure of its potential as an inhibitor for that specific target.

Interaction Modes with Enzymes and Receptors

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or receptor. For this compound, this would involve creating a three-dimensional model of the compound and "docking" it into the binding site of a relevant protein.

While specific docking studies for this compound are not prevalent in the literature, research on similar benzamide-containing molecules suggests potential interaction patterns. For instance, the amino and amide groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The fluorinated benzene (B151609) ring can participate in hydrophobic and van der Waals interactions.

A hypothetical docking study of this compound with a target enzyme, such as a kinase or a metabolic enzyme, would likely reveal key interactions. For example, the amino group might act as a hydrogen bond donor, while the carbonyl oxygen of the amide group could serve as a hydrogen bond acceptor. The fluorine atom, with its electronegativity, could also influence the electronic landscape of the molecule and its interactions with the protein environment. Studies on other fluorinated benzamides have shown that the fluorine atom can modulate binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, providing insights into its conformational flexibility and stability. An MD simulation of this compound would model the movements of its atoms and bonds in a simulated physiological environment, typically in a water box with ions.

While specific MD simulation data for this compound is not available, such studies on related small molecules are common. The results of these simulations are often analyzed to understand how the molecule might adapt its shape upon binding to a biological target, a concept known as "induced fit." A stable conformation observed during an MD simulation could represent the bioactive conformation of the molecule.

In Silico Prediction of Pharmacokinetic and Toxicological Profiles

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities before resource-intensive experimental studies are undertaken.

Absorption and Distribution Properties

Computational models can predict several properties related to the absorption and distribution of this compound. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

Predicted Physicochemical and Absorption/Distribution Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Implication |

| Molecular Weight | 154.14 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| logP | ~1.5 - 2.0 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability |

| Polar Surface Area (PSA) | ~60 - 70 Ų | Indicates good potential for oral absorption and cell permeability |

| Water Solubility | Moderately soluble | Important for formulation and absorption |

| Blood-Brain Barrier (BBB) Permeability | Likely low to moderate | The polar groups may limit penetration into the central nervous system |

Note: The values in this table are hypothetical and are based on the general properties of similar small molecules. Specific in silico predictions for this compound would require dedicated software and calculations.

Metabolic Stability Predictions

In silico tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, potential sites of metabolism could include the amino group (e.g., through N-acetylation or oxidation) and the aromatic ring (e.g., through hydroxylation). The fluorine atom is generally resistant to metabolism and can sometimes "block" metabolism at that position, potentially increasing the compound's metabolic stability.

Predicted Metabolic Liabilities of this compound (Hypothetical)

| Potential Metabolic Reaction | Predicted Likelihood | Notes |

| Aromatic Hydroxylation | Moderate | The electron-donating amino group may activate the ring to oxidation. |

| N-Acetylation | High | A common metabolic pathway for primary aromatic amines. |

| N-Oxidation | Moderate | Another possible route for amino group metabolism. |

| Glucuronidation | High | The amino and amide groups can be conjugated with glucuronic acid. |

Note: This table represents a qualitative prediction of potential metabolic pathways. The actual metabolic profile would need to be confirmed experimentally.

Toxicity Prediction Models

Computational models can predict various toxicological endpoints by comparing the structural features of a new compound to a database of known toxicants. For this compound, these models would assess the potential for mutagenicity, carcinogenicity, cardiotoxicity, and other adverse effects. The presence of an aromatic amine is a structural alert that can sometimes be associated with mutagenicity, and this would likely be flagged by in silico toxicity prediction software.

Predicted Toxicological Profile of this compound (Hypothetical Data)

| Toxicity Endpoint | Predicted Risk | Structural Alert |

| Ames Mutagenicity | Potential risk | Aromatic amine |

| Carcinogenicity | To be determined | Often correlated with mutagenicity |

| hERG Inhibition (Cardiotoxicity) | Low to moderate | Would depend on the overall physicochemical properties |

| Hepatotoxicity (Liver Toxicity) | To be determined | A common concern for many xenobiotics |

Note: In silico toxicity predictions are probabilistic and serve as an early warning. Experimental validation is essential to confirm any predicted toxicities.

Medicinal Chemistry Applications and Biological Activity Mechanisms of 3 Amino 4 Fluorobenzamide Derivatives

Role as a Building Block in Drug Discovery and Development

The compound 3-Amino-4-fluorobenzamide serves as a valuable starting point in medicinal chemistry due to its distinct structural features. The presence of an aromatic ring, an amide group, an amino group, and a fluorine atom provides multiple points for chemical modification, allowing for the systematic development of new therapeutic agents.

A "scaffold" in drug discovery refers to the core chemical structure of a compound that is responsible for its primary biological activity. The this compound molecule is considered a privileged scaffold because its derivatives can be synthesized to interact with a wide range of biological targets. dovepress.com The strategic placement of the amino and fluoro groups on the benzamide (B126) core allows for the fine-tuning of electronic and steric properties, which is crucial for achieving high affinity and selectivity for specific enzymes or receptors. smolecule.comresearchgate.net

The utility of this scaffold is evident in the development of various classes of therapeutic agents. For instance, the general structure of fluorobenzamides has been successfully employed as the basis for cytotoxic prodrugs designed for cancer therapy. google.com These prodrugs can be selectively activated at the tumor site, minimizing damage to healthy tissues. google.com The inherent properties of the this compound scaffold, such as its ability to form hydrogen bonds and participate in other molecular interactions, make it a versatile foundation for creating diverse libraries of compounds for screening against various diseases. smolecule.com

Table 1: Examples of Therapeutic Areas Utilizing Benzamide-Related Scaffolds

| Therapeutic Area | Scaffold Type | Example Target/Application |

| Oncology | 4-Amino-fluorobenzamides | Cytotoxic Prodrugs google.com |

| Inflammation/Immunology | 4-Aminopyridine (B3432731) benzamide | TYK2 Inhibitors nih.gov |

| Metabolic Diseases | 4-Amino-pyridazin-3(2H)-one | FABP4 Inhibitors researchgate.net |

| Protein Degradation | Benzamide Derivatives | Cereblon (CRBN) Ligands for PROTACs nih.gov |

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its therapeutic properties. danaher.compatsnap.compreprints.org For derivatives of this compound, several optimization strategies are employed.

One key strategy involves the modification of the amino and amide functional groups to enhance target binding and selectivity. danaher.com For example, acylating the amino group can introduce new interaction points with the target protein. The fluorine atom plays a crucial role in this process; its high electronegativity can alter the acidity of the adjacent amino group and influence the molecule's conformation and metabolic stability. nih.gov The incorporation of fluorine is a well-established tactic in medicinal chemistry to improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Another strategy is structure-based drug design, where computational methods like molecular docking are used to predict how modifications to the this compound scaffold will affect its binding to a target protein. patsnap.com This allows for the rational design of derivatives with enhanced potency and reduced off-target effects. nih.gov By analyzing the structure-activity relationship (SAR), chemists can identify which parts of the molecule are essential for its biological activity and which can be altered to improve its drug-like properties. patsnap.com

Mechanism-Based Inactivation Studies

Mechanism-based inactivators, also known as suicide inhibitors, are compounds that are converted into a reactive species by the catalytic action of their target enzyme. This reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation. Derivatives of this compound can be designed to function as such inhibitors.

The process of irreversible inhibition often follows specific kinetic patterns. Initially, the inhibitor forms a reversible, non-covalent complex with the enzyme. nih.gov Subsequently, the enzyme catalyzes a transformation of the inhibitor, leading to the formation of a permanent, covalent bond. nih.gov This two-step process can be characterized by determining the rate constants for both the initial binding and the subsequent inactivation.

Studies on similar compounds have shown that the kinetics of inactivation can reveal important details about the mechanism. For example, the observation that the rate of inactivation reaches a maximum value even at very high inhibitor concentrations is indicative of the formation of an initial reversible enzyme-inhibitor complex before the final irreversible step. nih.gov In the context of this compound derivatives, the rate of this inactivation would be a critical parameter for assessing their potency as irreversible inhibitors. nih.gov The effect of such inhibition is a decrease in the maximum reaction rate (Vmax) because the concentration of active enzyme is effectively lowered. khanacademy.orglibretexts.org

Table 2: Kinetic Parameters in Enzyme Inhibition

| Parameter | Description | Relevance to Irreversible Inhibition |

| Ki | Inhibition constant | Describes the affinity of the initial reversible binding between the enzyme and the inhibitor. |

| kinact | Rate of inactivation | The maximum rate at which the enzyme is irreversibly inhibited after the initial binding. |

| Vmax | Maximum reaction velocity | Decreases as the concentration of active enzyme is reduced by the irreversible inhibitor. libretexts.org |

| Km | Michaelis constant | May be affected depending on the specific mechanism of inhibition (e.g., competitive vs. noncompetitive initial binding). khanacademy.org |

Covalent adduct formation is the hallmark of irreversible enzyme inhibition. The reactive intermediate generated from the inhibitor forms a stable covalent bond with a nucleophilic amino acid residue in the enzyme's active site. nih.govnih.gov Commonly targeted residues include cysteine, serine, and lysine (B10760008). nih.gov

Derivatives of this compound could be designed to specifically target a catalytic lysine residue. Lysine is a common residue in enzyme active sites and its amino group is a potent nucleophile. nih.gov A strategy could involve designing a derivative that, upon enzymatic processing, unmasks an electrophilic "warhead." This electrophile would then be perfectly positioned to be attacked by the catalytic lysine, forming a stable covalent adduct and thereby inactivating the enzyme. nih.gov The formation of such an adduct can be confirmed using techniques like mass spectrometry, which would show a mass increase in the protein corresponding to the addition of the inhibitor molecule. nih.govnih.gov This targeted acylation of a catalytic lysine is a powerful strategy for achieving selective and potent kinase inhibition, among other enzyme classes. nih.gov

Modulation of Biological Targets and Signaling Pathways

Derivatives of the this compound scaffold have the potential to modulate a variety of biological targets and signaling pathways implicated in disease.

One prominent example is the targeting of Cereblon (CRBN), which is a substrate receptor for the CUL4A-RBX1-DDB1 E3 ubiquitin ligase complex. Benzamide-type derivatives have been developed as potent ligands for CRBN. nih.gov By binding to CRBN, these molecules can induce the degradation of specific target proteins through the ubiquitin-proteasome system. This approach is the basis for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that uses a molecule to bring a target protein and an E3 ligase into proximity, leading to the target's destruction. nih.gov

Furthermore, related benzamide scaffolds have been successfully optimized to act as potent and selective inhibitors of kinases involved in cell signaling. For example, a 4-aminopyridine benzamide scaffold was the starting point for developing inhibitors of Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway that is crucial for inflammatory responses. nih.gov Inhibition of TYK2 can block the signaling of cytokines like IL-12, suggesting a therapeutic benefit in autoimmune diseases. nih.gov Other targets for related structures include Fatty Acid-Binding Protein 4 (FABP4) and carbonic anhydrases, indicating the broad applicability of this chemical class in modulating diverse biological pathways. researchgate.netnih.gov

Receptor Agonism and Antagonism Studies

Derivatives of this compound have been investigated for their ability to modulate the activity of several important receptor systems, demonstrating both agonistic and antagonistic activities that are crucial for therapeutic interventions.

Sigma Receptors: The sigma-1 and sigma-2 receptors are involved in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. medchemexpress.com Certain fluorobenzamide derivatives have shown high affinity for sigma receptors. For instance, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, an analog of haloperidol, has been synthesized and identified as a sigma-1 receptor antagonist, showing potential for reducing neuropathic pain. nih.gov The interaction with these receptors often involves complex binding modes, and the fluorine atom can play a crucial role in enhancing binding affinity and selectivity.

Androgen Receptors: While direct studies on this compound derivatives as androgen receptor modulators are not extensively documented in the provided context, the benzamide core is a common feature in nonsteroidal antiandrogens. The development of antagonists for the androgen receptor is a key strategy in the treatment of prostate cancer. The specific substitution pattern of the this compound core could be explored to design novel androgen receptor antagonists.

Enzyme Inhibition Profiles

The this compound moiety is a versatile scaffold for designing potent and selective enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.

Cyclooxygenase (COX): Novel 4-fluorobenzamide (B1200420) derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, which are linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). nih.gov One notable derivative, a 4-chlorophenyl analog, demonstrated significant inhibition of edema and potent analgesic effects, with a COX-2 selectivity index superior to that of indomethacin (B1671933) and celecoxib. nih.gov

Aminotransferases: Certain fluorinated compounds have been designed as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. nih.gov For example, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115) is a potent inactivator of GABA-AT. nih.govnih.gov The mechanism involves the formation of a tightly bound complex within the enzyme's active site. nih.gov Human ornithine aminotransferase (hOAT), an enzyme with a similar active site to GABA-AT, is also a target for such inhibitors. nih.gov

Kinases: The this compound scaffold is a prominent feature in many kinase inhibitors. Derivatives have been developed to target various kinases, including BCR-ABL, FLT3, and Src-family kinases, which are often dysregulated in cancer. semanticscholar.orgnih.gov For instance, a series of 3-aminoindazole derivatives incorporating a benzamide moiety showed potent inhibition of BCR-ABL kinase, including the drug-resistant T315I mutant. semanticscholar.org Similarly, 4-substituted aminoisoquinoline benzamides have been found to potently inhibit FLT3 and Src-family kinases, leading to the inhibition of proliferation in acute myeloid leukemia (AML) cell lines. nih.gov The introduction of a trifluoromethyl group on the benzamide ring has been shown to improve the inhibitory activity in some cases. mdpi.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. nih.govmdpi.com Fluorofamide (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent urease inhibitor that has been studied for its potential to treat H. pylori infections. nih.gov It effectively blocks the urease-dependent acid protection mechanism of the bacteria. nih.gov

| Enzyme Target | Example Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | 4-Fluorobenzamides | A 4-chlorophenyl derivative showed a COX-2 selectivity index of 5.75, superior to indomethacin (0.27). | nih.gov |

| Aminotransferases (GABA-AT, hOAT) | Difluoromethylene analogues | CPP-115 is 187 times more potent than vigabatrin (B1682217) as a GABA-AT inactivator. | nih.govnih.gov |

| Kinases (BCR-ABL, FLT3) | 3-Aminoindazoles, Aminoisoquinolines | AKE-72 showed potent inhibition of BCR-ABL (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). | semanticscholar.orgnih.gov |

| Urease | Fluorofamide | Completely blocked H. pylori acid protection with an ED50 of approximately 100 nM. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Fluorobenzamides

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is essential for the rational design of more potent and selective therapeutic agents. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of fluorobenzamide derivatives can be finely tuned by modifying the substituents on the aromatic ring or the amide group. mdpi.com

Aromatic Ring Substitutions: The nature and position of substituents on the benzamide ring significantly influence activity. For example, in a series of BCR-ABL inhibitors, the position of an oxybutylimidazole moiety on the benzamide ring dramatically affected their inhibitory properties, with substitution at the 4- or 3-position yielding higher activity than at the 2-position. mdpi.com The addition of a trifluoromethyl group can also enhance activity. mdpi.com In another study on antibacterial compounds, substitutions at the para position of an N4-phenyl ring in fluorobenzoylthiosemicarbazides were found to abolish activity in most cases. nih.gov

Amide Group Modifications: Altering the group attached to the amide nitrogen is a common strategy to modulate activity. In the development of BCR-ABL inhibitors, replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group led to a significant increase in potency against both wild-type and T315I mutant BCR-ABL. semanticscholar.org The stereochemistry of substituents can also have a profound impact on biological activity and selectivity. nih.gov

| Compound Series | Modification | Impact on Activity | Reference |

|---|---|---|---|

| BCR-ABL Inhibitors | Position of oxybutylimidazole on benzamide ring | 4- or 3-position substitution resulted in higher TKI activity than 2-position. | mdpi.com |

| BCR-ABL Inhibitors | Replacement of morpholine with (4-ethylpiperazin-1-yl)methyl | Significantly improved potency against wild-type and T315I mutant BCR-ABL. | semanticscholar.org |

| Antibacterial Thiosemicarbazides | Substitution at para position of N4-phenyl ring | Generally abolished antibacterial activity. | nih.gov |

Bioisosteric Replacements and Pharmacophore Design

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound. drughunter.com A pharmacophore model defines the essential structural features required for a molecule to interact with a specific biological target. patsnap.com

Bioisosteric Replacements: In the context of fluorobenzamide derivatives, various groups can be used as bioisosteres for the amide bond or other parts of the molecule. For example, a (Z)-fluoro-olefin has been used as an amide bioisostere to improve the properties of BACE1 inhibitors. nih.gov Heterocyclic rings like triazoles can also serve as metabolically stable bioisosteres for amides. drughunter.com The fluorine atom itself can be considered a bioisostere for a hydrogen atom, where its introduction can modulate metabolic stability, pKa, and binding interactions. cambridgemedchemconsulting.comnih.gov

Pharmacophore Design: The this compound core contributes key features to a pharmacophore model. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The amino group provides another hydrogen bond donor site, and the fluorine atom can form specific interactions, such as halogen bonds, or modulate the electronic character of the ring. These features are crucial for the molecule's recognition by its biological target and are central to the design of new inhibitors. patsnap.com For example, in kinase inhibitors, the benzamide moiety often occupies a specific region of the ATP-binding pocket, forming key hydrogen bonds that are essential for inhibitory activity.

Preclinical Pharmacological Evaluation of 3 Amino 4 Fluorobenzamide Analogs

In Vivo Pharmacological Investigations in Animal Models

Biodistribution and Organ Uptake Studies of Radiolabeled Analogs

The biodistribution and organ uptake of radiolabeled analogs of 3-amino-4-fluorobenzamide are critical for evaluating their potential as imaging agents, particularly for positron emission tomography (PET). These studies determine how a compound distributes throughout the body, its accumulation in target tissues (like tumors) versus non-target organs, and its clearance routes.

Several ¹⁸F-labeled benzamide (B126) analogs have been developed and assessed in preclinical models. google.com.na In a study using EMT-6 tumor-bearing mice, analogs designated as [¹⁸F]3c and [¹⁸F]3f demonstrated favorable biodistribution kinetics and high tumor-to-normal tissue ratios, indicating their potential as effective agents for imaging solid tumors with PET. google.com.na Blocking studies confirmed that the uptake of some of these analogs was mediated by σ₂ receptors, which are often overexpressed in tumor cells. google.com.na

For melanoma imaging, various radiolabeled benzamide derivatives have shown promise due to their affinity for melanin (B1238610). snmjournals.org One such analog, ¹⁸F-P3BZA, when studied in healthy human volunteers, showed prominent initial uptake in the liver, kidneys, spleen, and bladder, with subsequent rapid clearance. snmjournals.org The highest uptake was observed in the liver. snmjournals.org In patients with melanoma, ¹⁸F-P3BZA demonstrated high uptake in tumors, suggesting its utility for specifically imaging melanoma and its metastases. snmjournals.org Another analog, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), exhibited high accumulation (13.00 ± 3.90 %ID/g at 1 hour) and stable retention in B16F10 melanoma tumors in mice, with rapid washout from other organs, leading to excellent tumor-to-organ contrast. snmjournals.org Further modifications to the pyridine-based benzamide structure led to the development of [¹⁸F]DMPY2, which showed exceptionally high tumor uptake (24.8% injected dose per gram [%ID/g] at 60 minutes) in melanoma xenografts and the ability to clearly visualize metastatic lesions. pnas.org

In the context of prostate cancer imaging, ¹⁸F-labeled phosphoramidate-based analogs targeting the prostate-specific membrane antigen (PSMA) have been evaluated. nih.gov These analogs showed significant uptake in PSMA-positive tumors and, as expected, high uptake in the kidneys, where PSMA is also highly expressed. nih.gov Notably, these compounds cleared rapidly from non-target organs, resulting in high tumor-to-blood ratios, which is a desirable characteristic for an imaging agent. nih.gov

The following table summarizes the biodistribution findings for several radiolabeled benzamide analogs.

Metabolic Fate Investigations and Prodrug Activation Mechanisms

The metabolic fate of a drug candidate and its analogs is a crucial aspect of preclinical evaluation, determining its stability, activity, and potential for transformation within the body. A key strategy to improve drug delivery and targeting is the use of prodrugs, which are inactive compounds that are converted into active drugs in the body, often at a specific site of action. nih.gov This activation can occur through chemical processes or, more commonly, via enzyme-mediated conversion. nih.gov

For this compound and its derivatives, prodrug strategies have been explored, particularly for cancer therapy. One notable approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). google.com In this system, an antibody-enzyme conjugate is first administered and localizes at a tumor site. Subsequently, a non-toxic prodrug is given, which is then converted into a potent cytotoxic agent specifically at the tumor by the localized enzyme. google.com Analogs of 3-fluorobenzamide (B1676559) have been designed as prodrugs for nitrogen mustards within the ADEPT framework. The highly cytotoxic nitrogen mustard is rendered inactive by creating an amide linkage with an α-amino acid, such as L-glutamic acid. google.com This prodrug can then be selectively cleaved by the enzyme present at the tumor, releasing the active nitrogen mustard to exert its cell-killing effect. google.com

The activation of such prodrugs relies on the cleavage of the amide or carbamate (B1207046) bond. nih.gov While amides are generally stable, specific enzymes can catalyze their hydrolysis. nih.gov The choice of the linked amino acid or peptide is critical, as it must be a substrate for the targeted enzyme. google.com Besides direct enzymatic cleavage, other activation mechanisms for amine-containing drugs include dealkylation mediated by enzymes like monoamine oxidase B (MAO-B). nih.gov

The inclusion of a fluorine atom in the benzamide structure, as in this compound, can significantly influence the metabolic fate. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate properties like lipophilicity and binding affinity. nih.gov The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Furthermore, a fluorine atom positioned ortho to the amide group can form intramolecular hydrogen bonds, which can predetermine the ligand's conformation and potentially increase its binding affinity to a target protein. nih.gov This enhanced metabolic stability and binding can lead to improved bioavailability and a more favorable pharmacokinetic profile compared to non-fluorinated analogs.

The table below outlines prodrug strategies relevant to benzamide analogs.

Advanced Research Applications and Emerging Trends

Application in Positron Emission Tomography (PET) Imaging Probes

The benzamide (B126) structure is a key pharmacophore for targeting melanin (B1238610), a pigment often overexpressed in melanoma cells. plos.org This has driven the development of benzamide-based radiotracers for the sensitive and specific detection of melanoma via PET imaging. plos.orgsnmjournals.org

Researchers have developed several ¹⁸F-labeled benzamide derivatives for the preclinical imaging of melanoma. snmjournals.org These probes are designed to bind with high affinity to melanin, allowing for the visualization of melanotic tumors and their metastases. nih.gov The strategy aims to improve upon the diagnostic limitations of the commonly used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which can have low performance in detecting smaller lesions and is not specific to melanoma. plos.orgpnas.org

Key research findings have highlighted the potential of these fluorobenzamide-based radioligands. For instance, studies have demonstrated that the uptake of these tracers is directly related to the melanin content in cancer cells. snmjournals.orgnih.gov In animal models, these probes have successfully visualized both primary tumors and metastatic lesions with high contrast and retention. nih.govnih.gov

| Radioligand | Abbreviation | Key Research Finding | Source |

|---|---|---|---|

| N-[2-(diethylamino)ethyl]-4-¹⁸F-fluorobenzamide | ¹⁸F-FBZA | Demonstrated significant uptake in melanotic B16F10 tumors (5.95 ± 1.82 %ID/g) compared to low uptake in amelanotic tumors, specifically targeting melanin. nih.gov | snmjournals.orgnih.gov |

| N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide | ¹⁸F-DMFB | Showed high, melanin-specific uptake that increased over 18-fold in the presence of L-tyrosine and allowed for visualization of metastatic lesions with a high tumor-to-background ratio. nih.gov | pnas.orgnih.gov |

| N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | ¹⁸F-DMPY2 | Exhibited superior imaging quality and a higher tumor-to-liver ratio compared to ¹⁸F-FDG and ¹⁸F-FBZA in melanoma-bearing mouse models. pnas.orgpnas.org | pnas.orgpnas.org |

The fluorobenzamide scaffold is also being explored for the development of PET tracers that target neuroreceptors in the central nervous system. These receptors, such as those for serotonin, dopamine (B1211576), and acetylcholine, are implicated in a wide range of neurological functions and disorders. nih.govgoogle.comscirp.org The development of selective PET ligands is crucial for studying these systems in the living brain. semanticscholar.org

Research in this area involves synthesizing derivatives of 3-Amino-4-fluorobenzamide to create ligands with high affinity and selectivity for specific neuroreceptors. These efforts are part of a broader search for multimodal drugs and diagnostic tools for neurological conditions.

| Compound Derivative | Target Receptor(s) | Research Context | Source |

|---|---|---|---|

| 3-Amino-N-(2-morpholin-4-yl-ethyl)-4-fluoro-benzamide | Serotonin Transporter, Dopamine D2 Receptor | Synthesized as an intermediate in the creation of multitarget-directed ligands for potential use in complex neurological disorders. nih.gov | nih.gov |

| N-[3-chloro-4-(5-{[4-(4-morpholinyl)butyl]amino}-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide | Nicotinic Acetylcholine α7 Receptors | Developed as part of a series of 1,3,4-oxadiazole (B1194373) derivatives investigated as selective agonists for the α7 nAChR, which modulates neurotransmitter release. google.com | google.com |

Design of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

PROTACs represent an emerging therapeutic modality that co-opts the body's own protein disposal system to eliminate disease-causing proteins. nih.govmdpi.com These heterobifunctional molecules consist of a ligand that binds to a target protein, connected by a linker to another ligand that recruits an E3 ubiquitin ligase. frontiersin.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.com

Cereblon (CRBN) is one of the most frequently used E3 ligases in PROTAC design. mdpi.comfrontiersin.org The ligands that recruit CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and pomalidomide. acs.org However, these traditional ligands can be chemically unstable and may induce the degradation of unintended proteins, known as neosubstrates. acs.org

This has spurred research into novel, non-phthalimide CRBN binders to improve stability and selectivity. acs.org Benzamide-based scaffolds have emerged as a promising alternative, with studies focusing on optimizing their affinity for CRBN while minimizing off-target effects. acs.org The exploration of new CRBN ligands, such as 3-aminophthalic acid, further expands the chemical toolbox for PROTAC development, offering alternatives that can be more stable and economical. nih.gov

| Ligand Class | Example | Significance in PROTAC Design | Source |

|---|---|---|---|

| Immunomodulatory imide drugs (IMiDs) | Thalidomide, Pomalidomide | The most common class of CRBN-recruiting ligands used in PROTACs. mdpi.comacs.org | mdpi.comacs.org |

| Benzamide Derivatives | Novel Phenyl Glutarimides | Developed as chemically stable alternatives to IMiDs, showing improved physicochemical properties and reduced degradation of neosubstrates. acs.org | acs.org |

| Phthalic Acid Derivatives | 3-aminophthalic acid | Identified as a new, chemically stable, and economical ligand for CRBN, providing a new scaffold for PROTAC development. nih.gov | nih.gov |

The development of novel CRBN ligands based on scaffolds like benzamides is integral to advancing induced protein degradation strategies. acs.org By creating more stable and selective PROTACs, researchers can target proteins that have been traditionally considered "undruggable" with conventional inhibitors. nih.gov

The ultimate goal of this strategy is to form a ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.org The efficiency of this complex formation and the subsequent degradation depends heavily on the properties of the E3 ligase ligand. For example, benzamide-based PROTACs have been successfully created to potently degrade key cancer-related proteins like BRD4 and HDAC6, in some cases outperforming PROTACs made with traditional IMiD ligands. acs.org This demonstrates the potential of new chemical scaffolds to enhance the efficacy and selectivity of targeted protein degradation. acs.org

Exploration in Chemical Biology Tools

This compound is recognized as a versatile building block in chemical biology. smolecule.com Its utility extends beyond a single application, serving as a foundational structure for creating more complex molecules designed to probe and manipulate biological systems. The applications in PET imaging and PROTAC design are prime examples of its role as a chemical biology tool.

In PET imaging, fluorobenzamide derivatives act as probes to visualize specific biological processes, such as melanin synthesis in tumors or neuroreceptor density in the brain. nih.govnih.gov In the context of targeted protein degradation, the benzamide core is being used to construct sophisticated molecules that can selectively erase harmful proteins from cells. acs.org This adaptability makes this compound and related structures valuable assets for researchers aiming to understand disease mechanisms and develop novel therapeutic interventions.

Future Perspectives and Research Challenges in 3 Amino 4 Fluorobenzamide Research

Addressing Selectivity and Off-Target Activities of Derivatives

A paramount challenge in drug development is achieving high selectivity for the intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. Derivatives of 3-amino-4-fluorobenzamide are no exception to this principle.

The design of highly selective ligands is often complicated by the structural similarities between target proteins, such as the high degree of sequence homology between dopamine (B1211576) D2 and D3 receptors. nih.gov For instance, while substitutions on the phenyl ring of some benzamide (B126) derivatives have been shown to have a modest effect on affinity for the D3 receptor, they can significantly impact selectivity over the D2 receptor. nih.gov The introduction of a meta-methoxy group, for example, has been reported to yield a derivative with a selectivity of over 12,000-fold for the D3 receptor over the D2 receptor. nih.gov

Future research will need to systematically explore the structure-activity relationships (SAR) governing selectivity. This involves the synthesis and evaluation of a wide range of analogs with modifications at various positions of the this compound core. For example, replacing an amide group with a sulfonamide has been shown to decrease selectivity in certain dopamine receptor ligands. nih.gov Computational modeling and molecular docking studies can play a crucial role in predicting how different substituents will interact with the target's binding site and allosteric pockets, thereby guiding the rational design of more selective compounds. niscpr.res.in

Strategies for Overcoming Biological Barriers and Enhancing Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity at the target site but also on its ability to reach that target in sufficient concentrations. This involves overcoming various biological barriers, such as absorption from the gastrointestinal tract, metabolic degradation, and penetration of specific tissues like the central nervous system.

One common challenge is P-glycoprotein (P-gp) efflux, which can pump drugs out of cells, reducing their intracellular concentration and therapeutic effect. acs.org A key strategy to mitigate this has been the introduction of halogen substitutions on the central ring of benzamide derivatives. acs.org The fluorine atom in this compound itself is a strategic addition, as fluorination can enhance metabolic stability and lipophilicity, which are critical for improving bioavailability. mdpi.com

Furthermore, poor microsomal stability can limit the in vivo application of promising compounds. nih.gov Future strategies will likely involve the design of prodrugs, which are inactive precursors that are metabolized into the active drug at the target site. google.com This approach can improve pharmacokinetic properties and localize drug activity. Additionally, the development of novel formulations and drug delivery systems will be crucial for enhancing the efficacy of this compound derivatives.

Integration of Omics Technologies in Mechanism Elucidation

Understanding the precise mechanism of action (MoA) of a drug is fundamental to its development and safe use. While a compound may be designed to target a specific protein, its effects within a biological system are often more complex. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling these complex biological responses.